

Boc-Cycloleucine: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: *Boc-cycloleucine*

Cat. No.: *B558781*

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Introduction

N-tert-butoxycarbonyl-cycloleucine (**Boc-cycloleucine**) is a synthetic amino acid derivative that holds significant importance in the fields of medicinal chemistry and drug development. As a constrained unnatural amino acid, its rigid cyclic structure offers unique conformational properties when incorporated into peptides, often leading to enhanced biological activity and stability. The tert-butoxycarbonyl (Boc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amino group. This technical guide provides a comprehensive overview of the chemical properties of **Boc-cycloleucine** and a detailed protocol for its synthesis.

Chemical Properties

Boc-cycloleucine is a white to off-white crystalline powder.^[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[2][3][4]
Molecular Weight	229.27 g/mol	[2][5]
CAS Number	35264-09-6	[2][3][4]
Appearance	White to off-white crystalline powder	[1][3][4]
Melting Point	130-135 °C	[1][2][3]
Boiling Point	376.6 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Solubility	Soluble in hot water	[1]
IUPAC Name	1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid	[2][5]
Synonyms	1-(Boc-amino)cyclopentanecarboxylic acid, N-Boc-cycloleucine	[2][5]

Synthesis of Boc-Cycloleucine

The synthesis of **Boc-cycloleucine** is typically achieved through the protection of the amino group of cycloleucine (1-aminocyclopentane-1-carboxylic acid) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for the introduction of the Boc protecting group onto an amino acid.

Experimental Protocol: Synthesis of Boc-Cycloleucine

Materials:

- Cycloleucine (1-aminocyclopentane-1-carboxylic acid)
- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH)
- Dioxane or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution of Cycloleucine: In a round-bottom flask, dissolve cycloleucine (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water. To this, add sodium bicarbonate (2.0 eq) or an equivalent amount of another suitable base like sodium hydroxide to maintain a basic pH. Stir the mixture until the cycloleucine is completely dissolved.
- Addition of Boc_2O : To the stirring solution, add di-tert-butyl dicarbonate (Boc_2O , 1.1 to 1.2 eq) portion-wise or as a solution in dioxane (or THF).
- Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:

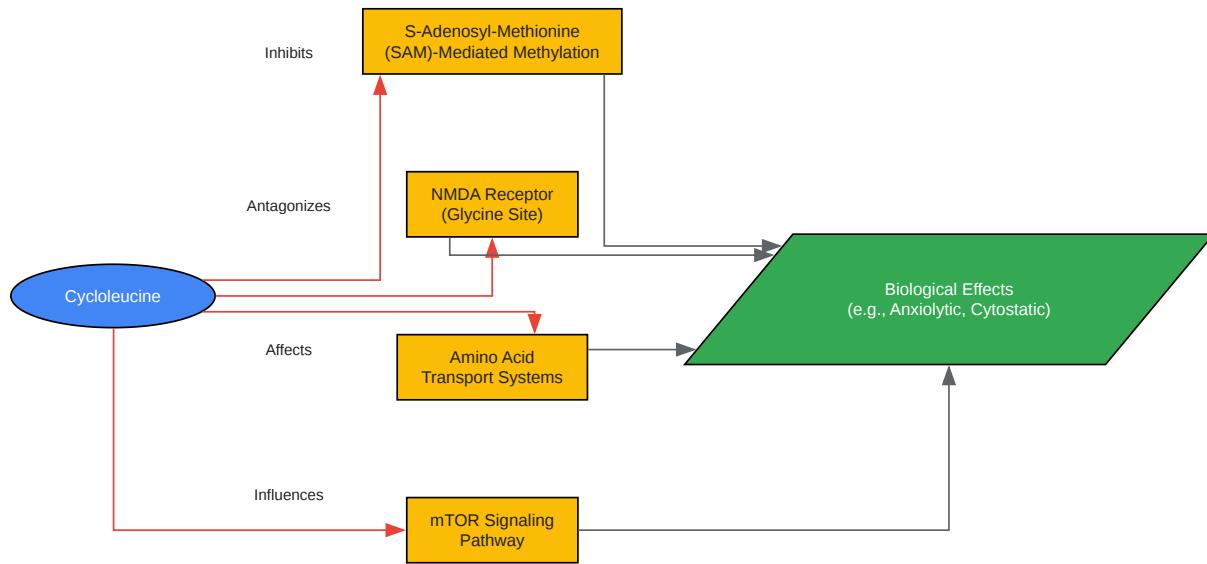
- Once the reaction is complete, remove the organic solvent (dioxane or THF) using a rotary evaporator.
- Cool the remaining aqueous solution in an ice bath and acidify it to a pH of 2-3 by the slow addition of 1M HCl. The product, **Boc-cycloleucine**, will precipitate out of the solution.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts and wash them with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Boc-cycloleucine**.

• Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure **Boc-cycloleucine** as a white solid.

Signaling Pathways and Biological Relevance

Cycloleucine, the precursor to **Boc-cycloleucine**, is known to interact with several biological pathways. It acts as an inhibitor of S-adenosyl-methionine (SAM)-mediated methylation reactions and as an antagonist at the glycine site of the NMDA receptor.^{[6][7]} Furthermore, studies have shown that cycloleucine can affect amino acid transport systems and influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.^{[8][9]}

The following diagram illustrates the key known interactions of cycloleucine in biological systems.



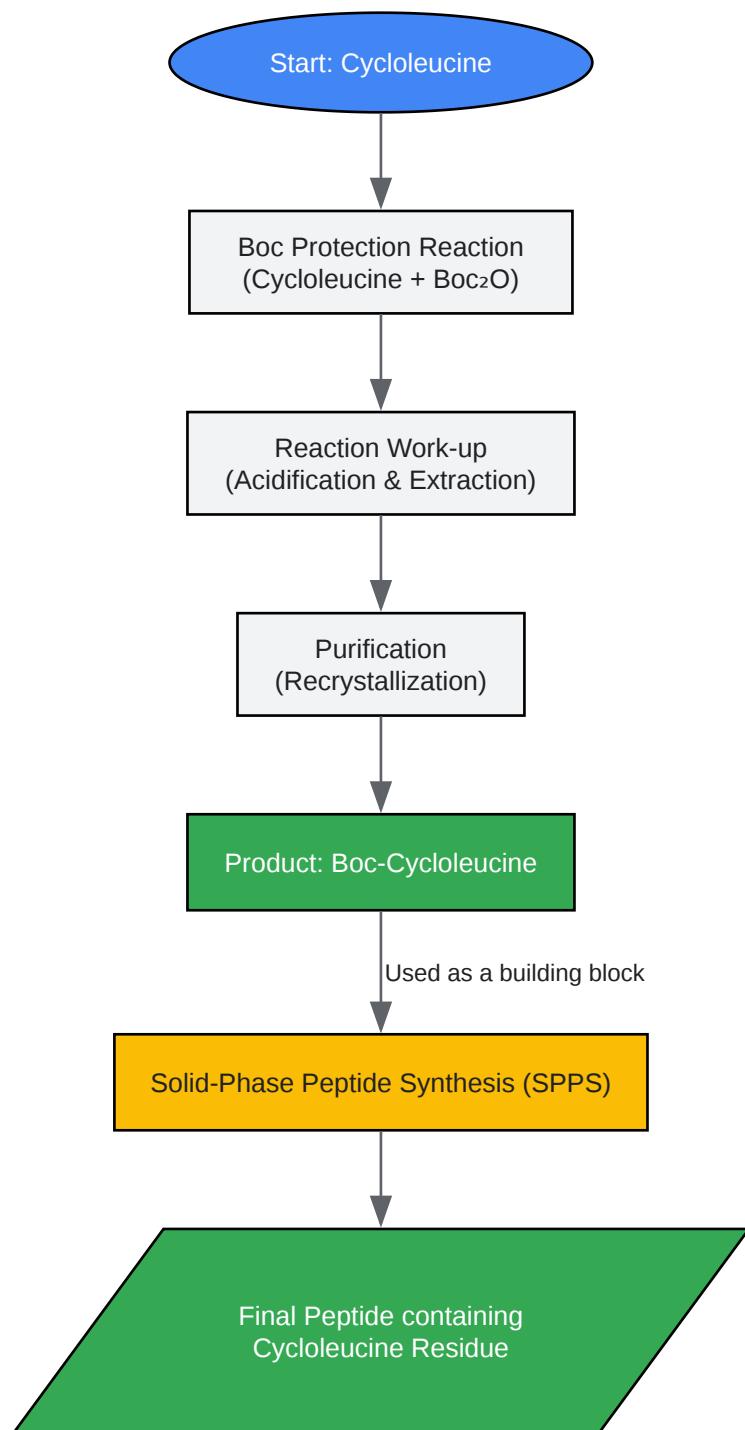
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Caption: Key biological interactions of cycloleucine.

Experimental Workflow: Synthesis and Application

The general workflow for the synthesis of **Boc-cycloleucine** and its subsequent use in peptide synthesis is a multi-step process that begins with the unprotected amino acid and culminates in the incorporation of this constrained residue into a peptide chain.

The diagram below outlines the logical progression of this experimental workflow.



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Caption: Synthesis and application workflow of **Boc-cycloleucine**.

Conclusion

Boc-cycloleucine is a valuable reagent for chemical biologists and medicinal chemists. Its well-defined chemical properties and straightforward synthesis make it readily accessible for incorporation into peptide-based drug discovery programs. The conformational constraints imposed by the cycloleucine residue can lead to peptides with improved pharmacological profiles, making it a key tool in the design of novel therapeutics. This guide provides the essential technical information for researchers to effectively utilize **Boc-cycloleucine** in their work.

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